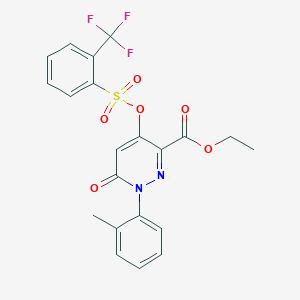

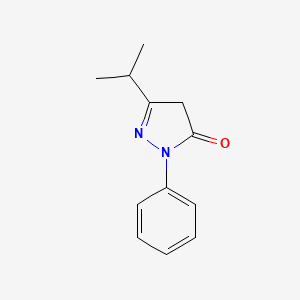

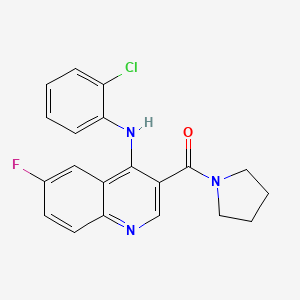

![molecular formula C20H21NO3S2 B2766313 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(phenylsulfonyl)propanamide CAS No. 2034567-11-6](/img/structure/B2766313.png)

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(phenylsulfonyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(phenylsulfonyl)propanamide, also known as BTSA1, is a small molecule inhibitor that targets the protein BAX. BAX is a pro-apoptotic protein that plays a crucial role in programmed cell death. BTSA1 has shown promising results in pre-clinical studies as a potential therapeutic agent for cancer treatment.

Applications De Recherche Scientifique

Synthetic Methods and Chemical Properties

Transition-Metal-Free Synthesis : A novel synthetic approach was developed for [1]benzothieno[2,3-b]quinolines via a transition-metal-free [3+3] annulation process. This method utilizes benzo[b]thiophen-3-ylacetonitriles or 3-(phenylsulfonylmethyl)benzo[b]thiophenes, reacting with nitrobenzene derivatives to form compounds with potential for diverse applications (Nowacki & Wojciechowski, 2017).

Electrochemical Synthesis : An electrochemical approach was employed for the regioselective synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives. This method is highlighted for its mild conditions and high efficiency, showcasing the versatility of sulfonamide derivatives in synthesis (Sharafi-kolkeshvandi et al., 2016).

Applications in Material Science and Catalysis

Nonlinear Optical Materials : Sulfone-substituted thiophene chromophores have been synthesized, showing promising applications in nonlinear optics due to their efficient second-order optical nonlinearities, high thermal stability, and good transparency. This research points towards the potential of such compounds in the development of advanced optical materials (Chou et al., 1996).

Ionic Liquids for Chemical Synthesis : Research into green chemistry has led to the development of a method to produce benzyl phenyl sulfide derivatives using ionic liquids. This represents a highly efficient and environmentally friendly approach to synthesizing important chemicals, highlighting the role of sulfonamide derivatives in facilitating sustainable chemical processes (Wu et al., 2022).

Structural and Mechanistic Insights

Crystal Structure Analysis : Studies on compounds like N-(2,6-Diisopropylphenyl)thioamide have provided insights into molecular assembly and the structural properties of sulfonamide derivatives. Such analyses are crucial for understanding the interaction mechanisms and designing molecules with desired properties (Omondi & Levendis, 2012).

Metalation and Directed Ortho Metalation (DoM) : The role of benzenesulfonamide as a powerful Directed Metalation Group (DMG) was explored, showcasing the potential of arylsulfonamides in heterocyclic synthesis and functional group transformations. This highlights the strategic use of sulfonamide derivatives in complex molecule synthesis (Familoni, 2002).

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-N-[1-(1-benzothiophen-3-yl)propan-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3S2/c1-15(13-16-14-25-19-10-6-5-9-18(16)19)21-20(22)11-12-26(23,24)17-7-3-2-4-8-17/h2-10,14-15H,11-13H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGVHOCODKBTWKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC2=CC=CC=C21)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

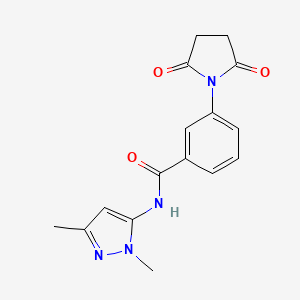

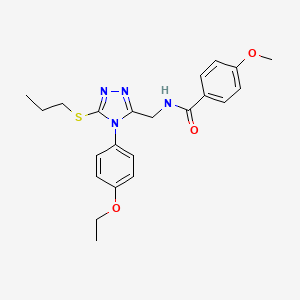

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-methylsulfonylbenzamide](/img/structure/B2766236.png)

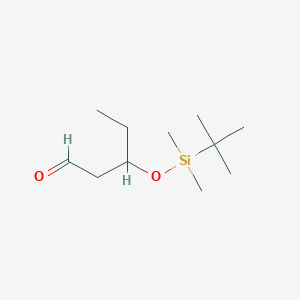

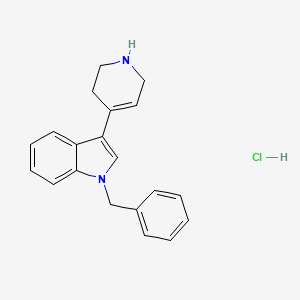

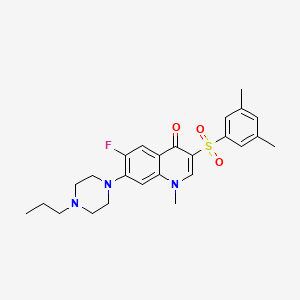

![2-[1-(5-Fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2766241.png)

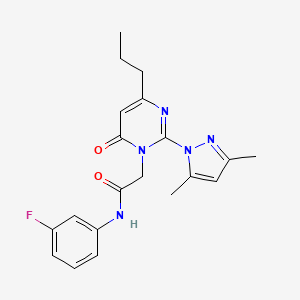

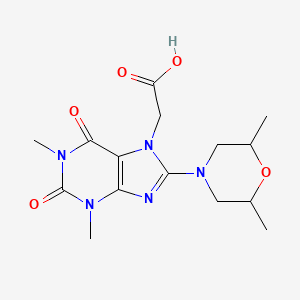

![2-(((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol](/img/structure/B2766246.png)